N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
Description
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine (CAS: 1260900-80-8) is a boron-containing tertiary amine featuring a meta-substituted benzyl group with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C₁₇H₂₈BNO₂, with a molecular weight of 289.23 g/mol . It is typically stored at room temperature and dissolves in dimethyl sulfoxide (DMSO) for experimental use, with a purity exceeding 98% .
Properties
IUPAC Name |
N-ethyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-7-19(8-2)13-14-10-9-11-15(12-14)18-20-16(3,4)17(5,6)21-18/h9-12H,7-8,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPHHGVOGGSELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681938 | |
| Record name | N-Ethyl-N-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260900-80-8 | |
| Record name | N-Ethyl-N-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Transition-Metal-Catalyzed Borylation
Palladium catalysts enable coupling between aryl halides and bis(pinacolato)diboron (B2pin2). A representative procedure involves refluxing 3-bromobenzyl chloride with B2pin2 in dimethyl sulfoxide (DMSO) at 80°C for 12 hours using PdCl2(dppf) as the catalyst. This method achieves yields of 65–75% but requires stringent anhydrous conditions.
Table 1: Transition-Metal-Catalyzed Borylation Conditions
Lithiation-Borylation
Direct lithiation of 3-bromobenzyl derivatives using n-butyllithium followed by treatment with triisopropyl borate provides an alternative route. This one-pot reaction proceeds at −78°C in tetrahydrofuran (THF), yielding 68–70% boronic acid intermediates, which are subsequently protected with pinacol to form the dioxaborolane.
Benzylamine Scaffold Assembly
The benzylamine moiety is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide reacts with diethylamine in acetonitrile at 60°C for 6 hours, yielding 85–90% of the tertiary amine. Excess diethylamine (3 equiv) suppresses dialkylation byproducts.
Table 2: Alkylation Reaction Parameters
| Substrate | Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Bpin-benzyl bromide | Diethylamine | Acetonitrile | 60 | 88 |
Reductive Amination
In cases where alkyl halides are unstable, reductive amination of 3-Bpin-benzaldehyde with diethylamine using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature provides a milder route. This method achieves 78% yield but requires careful pH control (pH 6–7).
N-Ethylation Optimization
Ethyl groups are introduced either during amine synthesis or via post-functionalization.
Direct Alkylation
Diethylamine is typically used in excess to ensure complete monoalkylation. However, industrial-scale processes employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic water-toluene systems.
Reductive Ethylation
Ethylamine derivatives are accessible via reductive amination of acetaldehyde with primary amines. Using NaBH(OAc)3 in dichloroethane at 40°C, this method achieves 82% yield with minimal over-alkylation.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes for borylation steps, reducing reaction times from 12 hours to 30 minutes. Automated systems control reagent stoichiometry in alkylation stages, ensuring consistent purity (>99.5%).
Table 3: Industrial Process Metrics
| Step | Reactor Type | Throughput (kg/h) | Purity (%) |
|---|---|---|---|
| Borylation | Continuous Flow | 15 | 98.7 |
| Alkylation | Automated Batch | 8 | 99.6 |
Challenges and Mitigation Strategies
Boronate Hydrolysis
The dioxaborolane group is prone to hydrolysis under acidic or aqueous conditions. Industrial protocols use anhydrous solvents and molecular sieves to maintain low moisture levels during synthesis.
Byproduct Formation
Over-alkylation during amine synthesis generates quaternary ammonium salts. Kinetic control via low-temperature (−20°C) reactions and staggered reagent addition minimizes this issue.
Emerging Methodologies
Recent advances include photoinduced borylation using iridium catalysts, which reduces Pd usage by 90% while maintaining 70% yields. Additionally, enzymatic transamination routes for ethyl group installation are under investigation, though yields remain suboptimal (35–40%) .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form the corresponding borohydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in drug design . The dioxaborolane ring enhances the stability and reactivity of the compound, facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine (CAS: 1012785-44-2)
- Key Differences : The boronate ester group is para-substituted on the benzyl ring instead of meta.
- However, steric hindrance near the boronate group may differ.
- Molecular Formula: C₁₇H₂₈BNO₂ (identical to the target compound) .
Halogen-Substituted Derivatives
N-Ethyl-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine (CAS: 2246677-33-6)
- Key Differences : A fluorine atom is introduced at the 4-position of the benzene ring.
- However, it may reduce stability under acidic conditions.
- Molecular Formula: C₁₇H₂₇BFNO₂ .
N-Ethyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine (CAS: 2377606-38-5)
Heterocyclic and Alkoxy Variants
N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethanamine
- Key Differences : A pyridine ring replaces the benzene ring, with an oxygen linker to the amine.
- Molecular Formula : C₁₅H₂₃BN₂O₃ .
N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine (CAS: 934586-45-5)
- Key Differences : A methoxy group at the 4-position and a bulkier isopropyl-methylamine substituent.
- The bulky amine may hinder access to the boron center.
- Molecular Formula: C₁₈H₃₀BNO₃ .
Phenoxy-Linked Compounds
N,N-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine (CAS: 756520-70-4)
- Key Differences: A phenoxy group replaces the benzylamine linkage.
- Impact : The ether oxygen increases hydrophilicity and may alter chelation properties in metal-catalyzed reactions.
- Molecular Formula: C₁₅H₂₄BNO₃ .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|---|
| Target Compound (meta) | 1260900-80-8 | C₁₇H₂₈BNO₂ | 289.23 | Meta-boronate, ethylamine | Moderate reactivity, versatile |
| Para Isomer | 1012785-44-2 | C₁₇H₂₈BNO₂ | 289.23 | Para-boronate | Higher conjugation, faster coupling |
| 4-Fluoro Derivative | 2246677-33-6 | C₁₇H₂₇BFNO₂ | 315.22 | 4-F, meta-boronate | Enhanced electrophilicity |
| 2-Fluoro Derivative | 2377606-38-5 | C₁₇H₂₇BFNO₂ | 315.22 | 2-F, para-boronate | Steric hindrance, regioselective |
| Pyridinyloxy Derivative | - | C₁₅H₂₃BN₂O₃ | 302.17 | Pyridine ring, oxygen linker | Improved solubility, altered catalysis |
Biological Activity
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a specialized boronic ester compound with significant implications in organic synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula: C17H28BNO2
- Molecular Weight: 289.23 g/mol
- IUPAC Name: this compound
- CAS Number: 1260900-80-8
The compound features a boron-containing dioxaborolane ring that is pivotal in its reactivity and biological interactions.
The biological activity of this compound is primarily linked to its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic is crucial for its role as an enzyme inhibitor or substrate in various biochemical pathways. Notably:
- Enzyme Interactions: The compound has shown potential as an inhibitor for oxidoreductases and transferases due to its boronic ester structure.
- Biochemical Pathways: It participates in the Suzuki–Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds which are essential in drug synthesis and development .
Antitumor Activity
Research indicates that this compound may have applications in cancer treatment. A study published in the Journal of the American Chemical Society highlighted its use in synthesizing halogenated biaryl derivatives with potential antitumor properties.
Enzyme Inhibition Studies
The compound's interaction with various enzymes suggests it could serve as a valuable tool in drug discovery. Its ability to form reversible covalent bonds allows it to modulate enzyme activity effectively. For instance:
| Enzyme Type | Potential Interaction |
|---|---|
| Oxidoreductases | Inhibition or substrate activity |
| Transferases | Enzyme modulation |
Case Studies and Research Findings
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are influenced by its susceptibility to hydrolysis in biological environments. This property may affect its stability and bioavailability as a therapeutic agent . Safety data indicate the need for standard precautions during handling due to potential toxicity.
Q & A
Basic: What are the optimal methods for synthesizing N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves meta-selective C–H borylation of a benzylamine precursor using palladium catalysts. For example, Ir-catalyzed borylation (e.g., with [Ir(COD)(OMe)]₂ and dtbpy ligands) can install the boronate ester at the meta position of the benzyl group . Post-synthesis, purification via column chromatography (e.g., hexanes/EtOAc with 0.25% Et₃N) ensures removal of byproducts . Characterization requires ¹H/¹³C NMR to confirm structural integrity and X-ray crystallography (using SHELX programs like SHELXL for refinement) to resolve stereochemical ambiguities . Purity is validated via HPLC (>95%) and elemental analysis.
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
The boronate ester is moisture-sensitive. Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF or DCM). Avoid prolonged exposure to air or protic solvents, as hydrolysis can degrade the dioxaborolane ring. Stability tests under varying pH and temperature conditions (e.g., 25–60°C) are recommended to establish shelf-life .
Advanced: What mechanistic insights explain the regioselectivity of boronate installation in this compound?
Methodological Answer:
Meta-selectivity arises from steric and electronic effects in transition-metal-catalyzed C–H activation. For benzylamine derivatives, the Pd or Ir catalyst coordinates to the amine directing group, favoring borylation at the meta position due to reduced steric hindrance compared to ortho/para sites. Computational studies (DFT) and kinetic isotopic effect (KIE) experiments can elucidate the role of ligand design (e.g., dtbpy) in stabilizing the transition state .
Advanced: How can this compound be utilized in Suzuki–Miyaura cross-coupling reactions for complex molecule synthesis?
Methodological Answer:
The boronate group enables coupling with aryl/vinyl halides under Pd catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Key parameters:
- Base : Na₂CO₃ or CsF in THF/H₂O (3:1) at 80°C.
- Molar ratio : 1:1.2 (boronate:halide) to minimize homocoupling.
Monitor reaction progress via TLC or LC-MS. Post-coupling, purify products using silica gel chromatography. Applications include synthesizing biaryl motifs for drug candidates or functional materials .
Advanced: What strategies mitigate competing side reactions during functionalization of this compound?
Methodological Answer:
Common side reactions include protodeboronation and oxidation . Mitigation strategies:
- Use anhydrous conditions and degassed solvents to prevent hydrolysis/oxidation.
- Add radical scavengers (e.g., BHT) to suppress radical-mediated degradation.
- Optimize catalyst loading (≤5 mol% Pd) and temperature (≤100°C) to avoid thermal decomposition.
For sensitive substrates, employ microwave-assisted synthesis to reduce reaction time .
Advanced: How is this compound applied in biological targeting, such as boron neutron capture therapy (BNCT)?
Methodological Answer:
The boronate group serves as a ¹⁰B carrier for BNCT. Functionalize the ethylamine moiety with tumor-targeting groups (e.g., peptides or antibodies) via NHS ester coupling. In vitro validation includes:
- Cellular uptake assays (ICP-MS to quantify ¹⁰B accumulation).
- Neutron irradiation studies to measure cytotoxic effects (e.g., clonogenic assays).
Recent work on tetrachlorophthalimide-boronate hybrids demonstrates enhanced tumor selectivity and BNCT efficacy .
Basic: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations, resolving substitution patterns on the benzyl ring.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₁₈H₂₈BNO₂).
- X-ray crystallography : SHELXL refines crystal structures, particularly for stereoisomers or polymorphs .
Advanced: How do electronic effects of substituents on the benzyl group influence the reactivity of the boronate moiety?
Methodological Answer:
Electron-withdrawing groups (e.g., –NO₂, –CF₃) decrease boronate reactivity in cross-coupling by reducing electron density at the boron center. Conversely, electron-donating groups (e.g., –OMe, –NH₂) enhance reactivity. Quantify effects via Hammett σ constants and correlate with reaction yields. Computational modeling (DFT) predicts charge distribution and transition-state geometries .
Basic: What safety protocols are essential when working with this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of amine vapors.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to GHS hazard codes (e.g., H302, H315) and SDS for emergency procedures .
Advanced: Can this compound be integrated into automated synthesis platforms for high-throughput screening?
Methodological Answer:
Yes. Use capsule-based automated synthesis (e.g., integrated console systems) for iterative coupling and purification. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
